1,2-Difluoropropane
Overview
Description
1,2-Difluoropropane is an organic compound with the molecular formula C₃H₆F₂ It is a fluorinated derivative of propane, where two hydrogen atoms are replaced by fluorine atoms at the first and second carbon positions
Mechanism of Action
Target of Action
1,2-Difluoropropane is a chemical compound with the molecular formula C3H6F2
Mode of Action
Fluorinated compounds, in general, are known to participate in a variety of chemical reactions due to the presence of fluorine atoms . The presence of fluorine atoms can profoundly modify the physicochemical properties of the parent molecules . .
Biochemical Pathways
Fluorinated compounds can participate in a variety of biochemical reactions and can potentially affect multiple pathways . .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially influence the action of this compound
Preparation Methods
1,2-Difluoropropane can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dichloropropane with hydrogen fluoride in the presence of a catalyst such as antimony pentachloride. The reaction typically occurs under controlled conditions to ensure the selective replacement of chlorine atoms with fluorine atoms.
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
1,2-Difluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: Under certain conditions, this compound can be oxidized to form corresponding fluorinated alcohols or ketones. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully hydrogenated products. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2-Difluoropropane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: Fluorinated compounds, including this compound, are often used in biological studies to investigate the effects of fluorine substitution on biological activity and molecular interactions.
Medicine: Fluorinated compounds are of interest in medicinal chemistry due to their potential to enhance the pharmacokinetic properties of drugs. This compound may serve as a precursor in the synthesis of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including refrigerants and solvents. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
1,2-Difluoropropane can be compared with other fluorinated hydrocarbons, such as:
1,1-Difluoroethane: A fluorinated ethane derivative with two fluorine atoms on the same carbon. It is used as a refrigerant and propellant.
1,2-Difluoroethane: Similar to this compound but with a shorter carbon chain. It is used in various industrial applications.
1,1,1-Trifluoropropane: A fluorinated propane derivative with three fluorine atoms on the same carbon. It has different reactivity and applications compared to this compound.
Properties
IUPAC Name |
1,2-difluoropropane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2/c1-3(5)2-4/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHQVNFSKOBBGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CF)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596885 | |
Record name | 1,2-Difluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62126-90-3 | |
Record name | 1,2-Difluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.